2-(Bromodifluoromethyl)-2-methyloxirane
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Overview
Description
2-(Bromodifluoromethyl)-2-methyloxirane is an organofluorine compound characterized by the presence of a bromodifluoromethyl group attached to an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromodifluoromethyl)-2-methyloxirane typically involves the reaction of alkenes with dibromodifluoromethane under visible light-induced conditions. This process is catalyzed by eosin Y and proceeds smoothly at room temperature, yielding hydrobromodifluoromethylated compounds with broad functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-(Bromodifluoromethyl)-2-methyloxirane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted oxirane derivatives.
Scientific Research Applications
2-(Bromodifluoromethyl)-2-methyloxirane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of pharmaceuticals.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Bromodifluoromethyl)-2-methyloxirane involves its reactivity with various molecular targets. The bromodifluoromethyl group can participate in interactions with nucleophiles, leading to the formation of new chemical bonds. The oxirane ring can also undergo ring-opening reactions, further contributing to its reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Bromodifluoromethyl)-2-methyloxirane include:
- (Chlorodifluoromethyl)trimethylsilane
- (Trifluoromethyl)trimethylsilane
Uniqueness
This compound is unique due to the presence of both a bromodifluoromethyl group and an oxirane ring.
Properties
IUPAC Name |
2-[bromo(difluoro)methyl]-2-methyloxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF2O/c1-3(2-8-3)4(5,6)7/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXZFXIVQCKZIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(F)(F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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